

Application Notes & Protocols for Ergothioneine-d9 in Targeted Metabolomics

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Compound of Interest

Compound Name: *Ergothioneine-d9*

Cat. No.: *B12412130*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Ergothioneine-d9** as an internal standard in targeted metabolomics studies for the accurate quantification of ergothioneine. This document includes detailed experimental protocols, quantitative performance data, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Ergothioneine is a naturally occurring amino acid antioxidant that is attracting significant interest in biomedical research due to its potential roles in mitigating oxidative stress and inflammation-related diseases.^{[1][2][3]} Accurate and precise quantification of ergothioneine in biological matrices is crucial for understanding its pharmacokinetics, bioavailability, and physiological functions. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based metabolomics, as they effectively compensate for variations in sample preparation and instrument response. **Ergothioneine-d9**, a deuterated analog of ergothioneine, serves as an ideal internal standard for this purpose, ensuring high accuracy and reproducibility in targeted analyses.^{[4][5][6]}

Quantitative Performance Data

The use of **Ergothioneine-d9** as an internal standard allows for the development of robust and sensitive LC-MS/MS methods for the quantification of ergothioneine in various biological

samples. A summary of key quantitative parameters from published studies is presented below.

Biological Matrix	Linearity Range (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Reference
Human Plasma	10 - 10,000	0.9 - 3.9	1.3 - 5.7	94.5 - 101.0	[4]
Human Erythrocytes	10 - 10,000	0.9 - 3.9	1.3 - 5.7	94.5 - 101.0	[4]

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma and Erythrocytes

This protocol describes a simple and effective protein precipitation method for the extraction of ergothioneine from plasma and erythrocytes prior to LC-MS/MS analysis.[\[4\]](#)

Materials:

- Biological sample (plasma or erythrocytes)
- **Ergothioneine-d9** internal standard solution
- Acetonitrile (ACN), ice-cold
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- To a 1.5 mL microcentrifuge tube, add 50 μ L of the biological sample (plasma or packed erythrocytes).

- Spike the sample with the **Ergothioneine-d9** internal standard solution to a final concentration appropriate for the expected endogenous ergothioneine levels.
- Add 200 μ L of ice-cold acetonitrile to the sample.
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the tubes at 14,000 \times g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

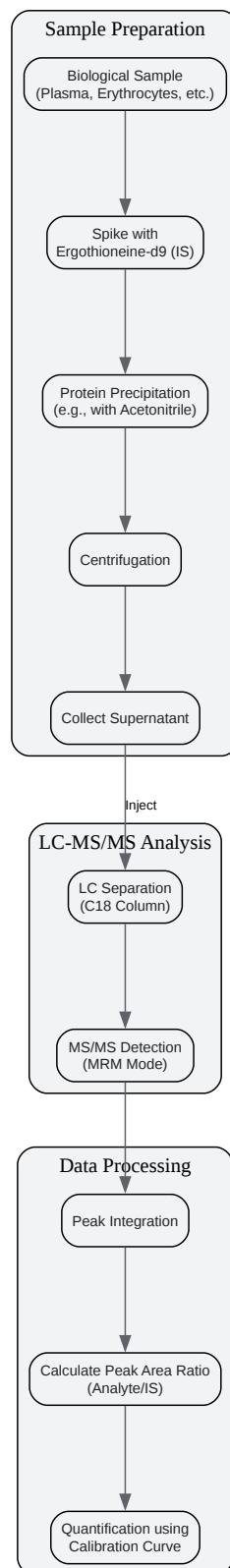
Liquid Chromatography (LC) Conditions:

Parameter	Value	Reference
Column	C18 Reverse-Phase Column (e.g., 150 mm \times 2.1 mm, 5 μ m)	[4]
Mobile Phase A	0.1% Formic Acid in Water	[5]
Mobile Phase B	Acetonitrile	[5]
Flow Rate	0.45 mL/min	[4]
Injection Volume	10 μ L	
Column Temperature	40°C	[4]
Gradient Elution	A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte.	[4][6]

Mass Spectrometry (MS) Conditions:

Parameter	Value	Reference
Ionization Mode	Positive Electrospray Ionization (ESI+)	[4] [6]
MS Instrument	Triple Quadrupole Mass Spectrometer	[7]
Multiple Reaction Monitoring (MRM) Transitions		
Ergothioneine	m/z 230 > 127	[4]
Ergothioneine-d9	m/z 239 > 127	[4]
Dwell Time	100 ms	
Collision Energy	Optimized for the specific instrument	

Experimental Workflow

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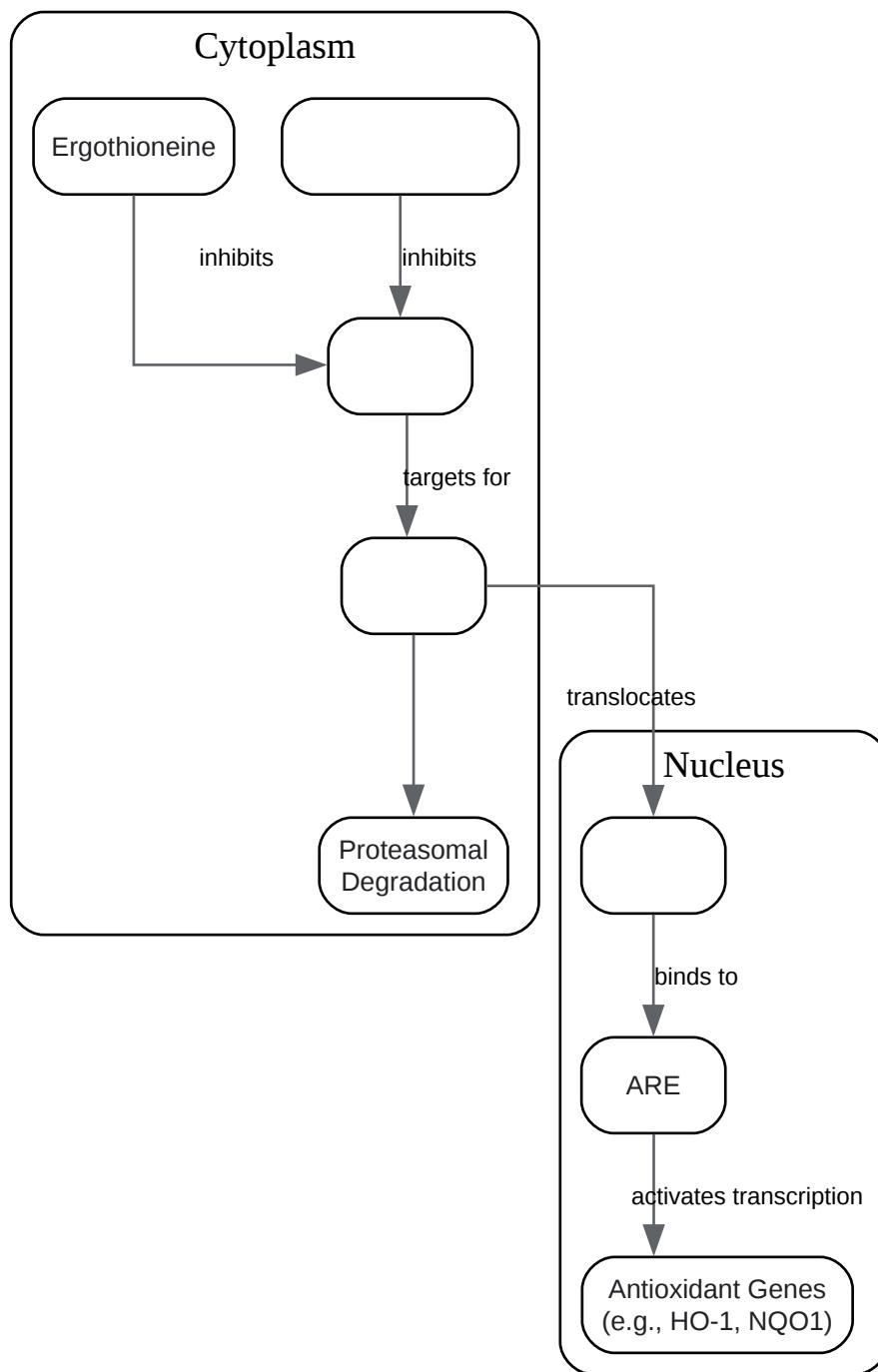
Caption: Workflow for targeted metabolomics of ergothioneine.

Signaling Pathways Involving Ergothioneine

Ergothioneine has been shown to modulate several key signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.

KEAP1-NRF2 Signaling Pathway

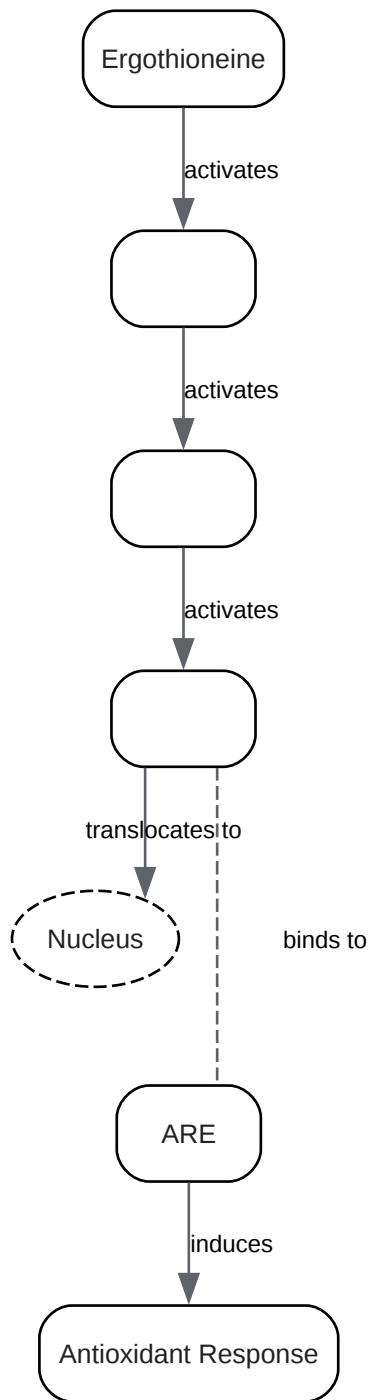
Ergothioneine can influence the KEAP1-NRF2 pathway, a critical regulator of cellular antioxidant responses.^[8] Under normal conditions, NRF2 is targeted for degradation by KEAP1. However, upon exposure to oxidative stress or molecules like ergothioneine, NRF2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes.

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Caption: Ergothioneine's role in the KEAP1-NRF2 pathway.

PI3K/Akt/Nrf2 Signaling Pathway

Ergothioneine can also activate the PI3K/Akt pathway, which in turn can lead to the activation of NRF2.^[1] This pathway is crucial for cell survival and protection against oxidative damage.

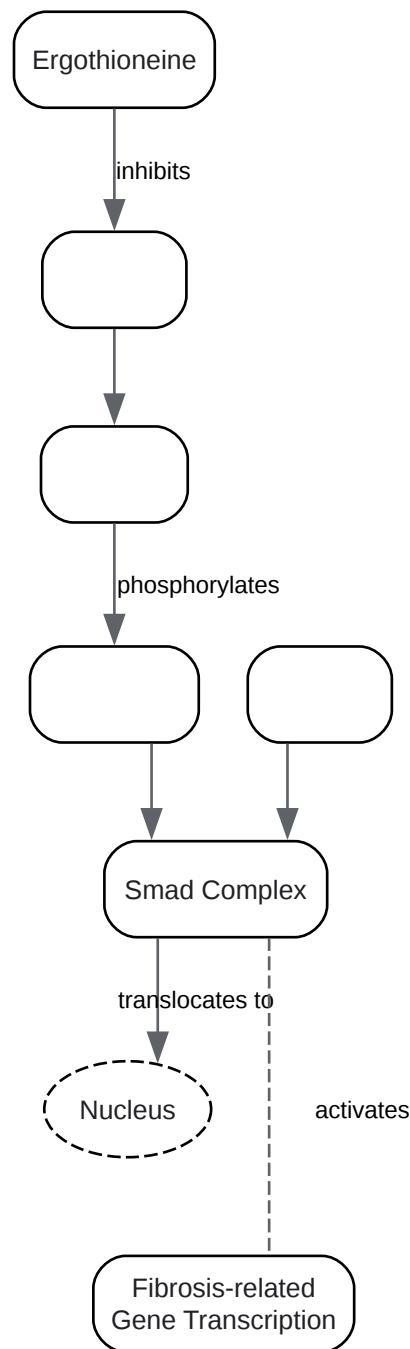


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Caption: Ergothioneine's activation of the PI3K/Akt/Nrf2 pathway.

TGF- β /Smads Signaling Pathway

In the context of liver fibrosis, ergothioneine has been shown to inhibit the TGF- β /Smads signaling pathway, a key driver of fibrogenesis.^[9]



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Caption: Ergothioneine's inhibition of the TGF- β /Smads pathway.

Conclusion

Ergothioneine-d9 is an indispensable tool for the accurate and precise quantification of ergothioneine in targeted metabolomics studies. The protocols and data presented here provide a solid foundation for researchers to develop and validate robust analytical methods. Understanding the role of ergothioneine in various signaling pathways is critical for elucidating its biological functions and therapeutic potential. The use of **Ergothioneine-d9** in quantitative studies will continue to be instrumental in advancing our knowledge in this exciting area of research.

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